2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
Description
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a complex organic compound featuring a benzamide core, a cyclohexyl ring, and an oxadiazole moiety
Properties
IUPAC Name |
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-8-4-5-9-14(12)15(21)19-17(10-6-3-7-11-17)16-18-13(2)20-22-16/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWBLZXAXVFTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(CCCCC2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The cyclohexyl ring can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the benzamide group through amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide and oxadiazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives related to 2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide. Research indicates that compounds containing the oxadiazole ring exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
- Compounds derived from oxadiazole have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
- The incorporation of the cyclohexyl group appears to enhance the overall antimicrobial efficacy of these compounds.
Anticancer Potential
The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. The results suggest promising activity:
Case Study:
A study involving structural analogs demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency against human colorectal carcinoma cell lines (HCT116) .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | < 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| N9 (analog) | 5.85 | Standard drug comparison |
| N18 (analog) | 4.53 | Superior to standard |
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity . The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzoxazole: Similar in structure but lacks the cyclohexyl and oxadiazole moieties.
Cyclohexylbenzamide: Similar but lacks the oxadiazole moiety.
Uniqueness
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to the presence of both the oxadiazole and cyclohexyl groups, which confer specific chemical and biological properties not found in simpler analogs .
Biological Activity
2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a synthetic compound belonging to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties
- Molecular Weight : 258.32 g/mol
- CAS Number : [specific CAS number not available in sources]
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound is believed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may lead to altered metabolic pathways and affect cellular functions.
- Induction of Apoptosis : In cancer cell lines, the compound has been shown to induce apoptosis through the activation of caspase pathways. This mechanism is critical for its potential use in cancer therapy .
- Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation, thereby affecting cell proliferation rates .
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that compounds similar to this compound show cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. For example, certain oxadiazole derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 breast cancer cells .
Antimicrobial Activity
There is emerging evidence suggesting that oxadiazole derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting bacterial growth .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction | |
| 6a | A549 | 0.12 | Enzyme inhibition | |
| 7a | HeLa | 2.41 | Cell cycle regulation |
In one study focused on the synthesis and evaluation of oxadiazole derivatives, it was found that modifications in the chemical structure significantly affected their biological activity. For instance, substituting different functional groups on the phenyl ring led to varying levels of anticancer efficacy against multiple cancer types .
Q & A
Basic: How can researchers optimize the synthesis of 2-methyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide to improve yield and purity?
Methodological Answer:
Optimization can be achieved through Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical factors . Techniques like TLC monitoring (as in ) and column chromatography (silica gel, hexane-EtOAc gradients) ensure purity . Process control tools (e.g., real-time simulations) from chemical engineering frameworks (CRDC subclass RDF2050108) can further refine scalability .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
Density Functional Theory (DFT) simulations can predict electronic properties and reaction pathways. Tools like COMSOL Multiphysics integrated with AI enable dynamic simulations of reaction mechanisms, such as cyclization or nucleophilic substitutions . Advanced molecular dynamics (MD) software can model solvent interactions and transition states, validated against experimental XRD data (e.g., single-crystal studies in ) .
Basic: What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves 3D conformation, as demonstrated in similar benzamide derivatives (e.g., , R factor = 0.044) .
- NMR Spectroscopy : 1H/13C NMR identifies substituents on the cyclohexyl and benzamide groups. Compare shifts with analogs (e.g., : δ ~7.5–8.0 ppm for aromatic protons) .
- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole ring vibrations (C=N, ~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in kinetic data for reactions involving this compound?
Methodological Answer:
Use statistical error analysis (e.g., ANOVA) to distinguish experimental noise from mechanistic variations . Replicate experiments under controlled conditions (CRDC subclass RDF2050112) and employ in-situ monitoring (e.g., Raman spectroscopy) to track intermediates . Cross-validate with computational kinetics models (e.g., Eyring equation-based simulations) .
Basic: What separation techniques are recommended for isolating this compound from by-products?
Methodological Answer:
- Membrane Separation : CRDC subclass RDF2050104 highlights nanofiltration for small-molecule isolation .
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients, as in .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility data from PubChem analogs .
Advanced: How can AI-driven tools enhance the design of derivatives with improved bioactivity?
Methodological Answer:
Generative AI models (e.g., graph neural networks) propose derivatives by modifying substituents on the benzamide or oxadiazole rings. Validate predictions with QSAR models trained on bioactivity datasets . Automated synthesis platforms (e.g., "smart laboratories" in ) enable rapid iterative testing .
Basic: What strategies ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline sensors (e.g., pH, temperature probes) aligned with CRDC subclass RDF2050108 .
- Batch-to-Batch Consistency : Use DOE to identify critical parameters (e.g., stirring rate, cooling profiles) and standardize protocols .
Advanced: How can researchers assess the environmental impact of synthesizing this compound?
Methodological Answer:
Apply life cycle assessment (LCA) frameworks from environmental engineering (CRDC subclass RDF20801) to quantify waste streams and energy use . Use green chemistry metrics (e.g., E-factor, atom economy) and simulate solvent recovery via COMSOL-based models .
Basic: What safety protocols are critical when handling the 3-methyl-1,2,4-oxadiazole component?
Methodological Answer:
- Hazard Analysis : Review SDS data for analogous compounds (e.g., : chlorinated benzamides) .
- Controlled Conditions : Use inert atmospheres (N2/Ar) to prevent oxidation, and employ fume hoods for volatile intermediates .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?
Methodological Answer:
- Polymer Composites : Integrate into thermosetting resins using CRDC subclass RDF206 (materials engineering) .
- Catalysis : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed couplings), guided by XRD-derived steric parameters .
Basic: How should researchers address discrepancies in published bioactivity data for this compound?
Methodological Answer:
Conduct meta-analysis of literature (e.g., ’s chemical databases) to identify assay variability. Reproduce key studies using standardized protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., SPR vs. fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
